molecular formula C31H38O9 B1261837 7-Isovaleroylcycloseverinolide

7-Isovaleroylcycloseverinolide

Cat. No.: B1261837
M. Wt: 554.6 g/mol
InChI Key: UXWZSYLQGDNSBZ-MYMANPLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Isovaleroylcycloseverinolide (C₃₁H₃₈O₉, molecular weight 554.64 g/mol) is a limonoid, a class of oxygenated triterpenoids, isolated primarily from Severinia buxifolia (syn. Atalantia buxifolia) . It is characterized by a highly oxidized tetracyclic scaffold with an isovaleroyl ester substitution at the C-7 position, distinguishing it from simpler limonoids like cycloseverinolide . This compound crystallizes as colorless plates (melting point 242–244°C) and exhibits a specific optical rotation of +73° (in chloroform) . Its isolation from the root cortex of S.

Properties

Molecular Formula

C31H38O9

Molecular Weight

554.6 g/mol

IUPAC Name

[(1S,2R,5S,6S,9S,11R,12S,13S,14R,15R)-6-(furan-3-yl)-14-hydroxy-5,12,16,16-tetramethyl-8,21-dioxo-7,10,17-trioxahexacyclo[13.3.3.01,15.02,12.05,11.09,11]henicos-19-en-13-yl] 3-methylbutanoate

InChI

InChI=1S/C31H38O9/c1-16(2)13-20(33)38-23-21(34)30-19(32)8-11-29(30,15-37-26(30,3)4)18-7-10-27(5)22(17-9-12-36-14-17)39-25(35)24-31(27,40-24)28(18,23)6/h8-9,11-12,14,16,18,21-24,34H,7,10,13,15H2,1-6H3/t18-,21-,22-,23+,24+,27-,28-,29-,30-,31+/m0/s1

InChI Key

UXWZSYLQGDNSBZ-MYMANPLPSA-N

SMILES

CC(C)CC(=O)OC1C(C23C(=O)C=CC2(COC3(C)C)C4C1(C56C(O5)C(=O)OC(C6(CC4)C)C7=COC=C7)C)O

Isomeric SMILES

CC(C)CC(=O)O[C@@H]1[C@@H]([C@]23C(=O)C=C[C@]2(COC3(C)C)[C@@H]4[C@@]1([C@]56[C@H](O5)C(=O)O[C@H]([C@@]6(CC4)C)C7=COC=C7)C)O

Canonical SMILES

CC(C)CC(=O)OC1C(C23C(=O)C=CC2(COC3(C)C)C4C1(C56C(O5)C(=O)OC(C6(CC4)C)C7=COC=C7)C)O

Synonyms

7-isovaleroylcycloseverinolide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The structural uniqueness of 7-isovaleroylcycloseverinolide lies in its esterification with an isovaleroyl group, which enhances its molecular weight and lipophilicity compared to analogous limonoids. Below is a comparative table of key limonoids:

Compound Molecular Formula Molecular Weight (g/mol) Plant Source Key Structural Feature
7-Isovaleroylcycloseverinolide C₃₁H₃₈O₉ 554.64 Severinia buxifolia C-7 isovaleroyl ester substitution
Cycloseverinolide C₂₆H₃₀O₈ 470.51 Severinia buxifolia Base structure lacking the isovaleroyl group
Dehydrocycloatalantin C₂₆H₂₆O₈ 466.48 Atalantia zeylanica Dehydrated analog with a conjugated system
Ichangin C₂₆H₃₂O₉ 488.53 Citrus sudachi C-17 esterification with a smaller acyl group
Atalantin C₂₇H₃₀O₈ 482.52 Atalantia monophylla Methyl substitution at C-24

Key Observations :

  • Dehydrocycloatalantin (C₂₆H₂₆O₈) lacks both the isovaleroyl group and a hydroxyl group, resulting in a planar, conjugated system that may influence its reactivity .
  • Ichangin (C₂₆H₃₂O₉), found in Citrus species, shares a similar tetracyclic core but differs in esterification patterns, possibly affecting its biological activity .

Pharmacological Implications

For example:

  • Cycloepiatalantin (C₃₁H₃₆O₉), a structural analog, has shown moderate cytotoxicity against human cancer cell lines in preliminary studies .
  • Ichangin from Citrus species exhibits insecticidal properties, attributed to its esterification profile .

The isovaleroyl group in 7-isovaleroylcycloseverinolide may enhance its interaction with hydrophobic targets, such as lipid membranes or enzyme active sites, though further in vitro studies are needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Isovaleroylcycloseverinolide
Reactant of Route 2
7-Isovaleroylcycloseverinolide

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